Product packaging for Di-tert-butylisobutylsilyl triflate(Cat. No.:CAS No. 1314639-86-5)

Di-tert-butylisobutylsilyl triflate

Cat. No.: B594190
CAS No.: 1314639-86-5
M. Wt: 348.496
InChI Key: PAVJKCJFUZIETI-UHFFFAOYSA-N
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Description

Di-tert-butylisobutylsilyl triflate, also known as this compound, is a useful research compound. Its molecular formula is C13H27F3O3SSi and its molecular weight is 348.496. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H27F3O3SSi B594190 Di-tert-butylisobutylsilyl triflate CAS No. 1314639-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[ditert-butyl(2-methylpropyl)silyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVJKCJFUZIETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si](C(C)(C)C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Importance of Silyl Protecting Groups in Retrosynthetic Analysis

Retrosynthetic analysis is the art of deconstructing a complex target molecule into simpler, commercially available starting materials. This process is fundamental to planning an efficient synthetic route. Protecting groups play a crucial role in this strategic planning by enabling chemists to control the reactivity of various functional groups. numberanalytics.com Silyl (B83357) ethers, formed by the reaction of an alcohol with a silyl halide or triflate, are particularly valuable. wikipedia.orgfiveable.me They offer a wide range of stabilities and can be selectively introduced and removed under mild conditions, a concept known as orthogonal protection strategy. numberanalytics.com

The judicious choice of a silyl protecting group is a critical decision in designing a synthesis. numberanalytics.com Factors to consider include the steric and electronic environment of the alcohol to be protected, the reaction conditions of subsequent steps, and the desired deprotection method. numberanalytics.comwikipedia.org For instance, bulkier silyl groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) can selectively protect a less sterically hindered primary alcohol in the presence of more hindered secondary or tertiary alcohols. chem-station.com This chemoselectivity is a powerful tool in the synthesis of complex molecules with multiple hydroxyl groups. youtube.com

Historical Development and Evolution of Sterically Hindered Silyl Reagents

The journey of silyl (B83357) protecting groups began with relatively simple and labile groups like trimethylsilyl (B98337) (TMS). While useful, the high reactivity of TMS ethers limited their application. chem-station.com The breakthrough came with the introduction of the tert-butyldimethylsilyl (TBDMS or TBS) group by E.J. Corey in the early 1970s. acs.org The increased steric bulk of the t-butyl group conferred greater stability to the silyl ether, allowing it to withstand a broader range of reaction conditions.

This innovation sparked a wave of research into developing even more sterically encumbered silylating agents to achieve higher levels of selectivity. The progression from TMS to TBS, and then to triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS), demonstrates a clear trend towards increasing steric hindrance around the silicon atom. chem-station.com This evolution provided chemists with a powerful toolkit to selectively protect different types of alcohols.

The reactivity of the silylating agent itself also became a focus of development. Silyl chlorides are the most common reagents, but for very hindered alcohols or to achieve faster reaction rates, the more reactive silyl triflates (OTf) were introduced. wikipedia.orgenamine.net Silyl triflates, often used in combination with a non-nucleophilic base like 2,6-lutidine, can silylate even very hindered alcohols where silyl chlorides might fail. wikipedia.org

Genesis and Significance of Di Tert Butylisobutylsilyl Triflate Bibs Otf in Contemporary Organic Synthesis

Established Preparative Routes to BIBS-OTf

The first synthesis of this compound (BIBS-OTf) was developed as a highly efficient, two-step process starting from inexpensive and commercially available materials. thieme-connect.comthieme-connect.com This method was pioneered by Dr. Liang and Professor E. J. Corey. thieme-connect.comthieme-connect.combiolab.si

The synthesis commences with the condensation of isobutyltrichlorosilane (B92284) with 3.5 equivalents of tert-Butyllithium (t-BuLi) at a high temperature. thieme-connect.com This initial step yields the intermediate compound, di-tert-butyl isobutylsilane. thieme-connect.com In the subsequent step, this silane (B1218182) intermediate is reacted with triflic acid to produce the final product, this compound. thieme-connect.comchemicalbook.com The selection of the triflate group is critical, as it is highly effective in enhancing the electrophilicity of the silicon center, which counteracts the low reactivity typically imparted by the bulky silyl groups. thieme-connect.com

Step 1: Isobutyltrichlorosilane + 3.5 t-BuLi → Di-tert-butyl isobutylsilane

Step 2:

The developed synthetic route was designed with scalability in mind. thieme-connect.com The process has been successfully performed on a large scale, yielding approximately 70% of the final product on a 10 to 20-gram scale. thieme-connect.com This demonstrates the route's suitability for producing significant quantities of the reagent required for broader applications in chemical synthesis. thieme-connect.comthieme-connect.com The use of inexpensive and readily available starting materials is a key factor that makes this method economically viable for large-scale production. thieme-connect.comthieme-connect.com

Principles of Hydroxyl Functional Group Protection with BIBS-OTf

The immense steric bulk of the di-tert-butylisobutylsilyl (BIBS) group is the primary determinant of its reactivity and the stability of the resulting silyl ethers. acs.orgresearchgate.net This steric hindrance dictates that the more reactive triflate derivative, BIBS-OTf, is generally required to achieve efficient silylation of hydroxyl groups. gelest.com The protection of alcohols and other hydroxyl-containing moieties with BIBS-OTf typically proceeds under standard conditions, often requiring a base to neutralize the triflic acid byproduct.

Protection of Primary Alcohols

The protection of primary alcohols with this compound generally proceeds in good to excellent yields. thieme-connect.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as 2,6-lutidine or a tertiary amine, in an aprotic solvent like dichloromethane (B109758) or dioxane. gelest.comgelest.com The large steric demand of the BIBS group ensures that the resulting silyl ether is exceptionally robust.

Table 1: Representative Examples of Primary Alcohol Protection with BIBS-OTf

Substrate (Primary Alcohol)Reagents and ConditionsYield (%)Reference
Benzyl (B1604629) alcoholBIBS-OTf, 2,6-lutidine, CH₂Cl₂, rt95 thieme-connect.com
1-HexanolBIBS-OTf, Et₃N, DMAP, 1,4-dioxane, 65 °C, 48 h91 gelest.com
GeraniolBIBS-OTf, 2,6-lutidine, CH₂Cl₂, rt92 thieme-connect.com

This table presents illustrative data and yields may vary based on specific substrate and reaction conditions.

Protection of Secondary Alcohols

Secondary alcohols can also be effectively protected as their BIBS ethers, although the reaction may require more forcing conditions compared to primary alcohols due to increased steric hindrance around the hydroxyl group. gelest.comgelest.com Elevated temperatures and longer reaction times may be necessary to achieve high conversions. gelest.com The inherent steric bulk of the BIBS group can also lead to selectivity in molecules containing multiple hydroxyl groups.

Table 2: Representative Examples of Secondary Alcohol Protection with BIBS-OTf

Substrate (Secondary Alcohol)Reagents and ConditionsYield (%)Reference
CyclohexanolBIBS-OTf, 2,6-lutidine, CH₂Cl₂, rt90 thieme-connect.com
(-)-MentholBIBS-OTf, 2,6-lutidine, CH₂Cl₂, rt88 thieme-connect.com
4-tert-ButylcyclohexanolBIBS-OTf, Et₃N, DMAP, 1,4-dioxane, 65 °C85 gelest.com

This table presents illustrative data and yields may vary based on specific substrate and reaction conditions.

Selective Silylation of Acidic Hydroxyl Moieties, including Phenols and Carboxylic Acids

A key advantage of BIBS-OTf is its remarkable ability to selectively protect acidic hydroxyl groups, such as those found in phenols and carboxylic acids, often in the presence of less acidic aliphatic alcohols. acs.orgthieme-connect.com This chemoselectivity is a significant feature that distinguishes the BIBS group from many other silyl protecting groups. thieme-connect.com For instance, BIBS-OTf can react preferentially with a carboxylic acid over an alcohol. gelest.com The protection of phenols may sometimes necessitate the use of the corresponding phenoxide for efficient reaction. gelest.com This selectivity allows for the strategic manipulation of polyfunctional molecules. nih.gov

Table 3: Selective Protection of Acidic Hydroxyl Groups with BIBS-OTf

SubstrateReagents and ConditionsProductYield (%)Reference
4-NitrophenolBIBS-OTf, 2,6-lutidine, CH₂Cl₂, rt4-Nitro-1-(di-tert-butylisobutylsilyloxy)benzene94 thieme-connect.com
Benzoic AcidBIBS-OTf, 2,6-lutidine, CH₂Cl₂, rtDi-tert-butylisobutylsilyl benzoate96 thieme-connect.com
Salicylic AcidBIBS-OTf, 2,6-lutidine, CH₂Cl₂, rtDi-tert-butylisobutylsilyl 2-(di-tert-butylisobutylsilyloxy)benzoate89 thieme-connect.com

This table presents illustrative data and yields may vary based on specific substrate and reaction conditions.

Novel Applications in Amine Functional Group Protection

The protection of amines with silyl groups has traditionally been of limited utility in synthetic chemistry due to the general instability of the resulting N-Si bond towards hydrolysis. thieme-connect.com However, the di-tert-butylisobutylsilyl group provides a groundbreaking solution to this long-standing issue.

Stability of N-Si Bonds Formed with the BIBS Group

The significant steric shielding provided by the BIBS group imparts remarkable stability to the N-Si bond, rendering it resistant to hydrolysis under various conditions. acs.orgthieme-connect.com This enhanced stability allows for the use of N-BIBS as a reliable protecting group for primary amines, which can withstand a range of basic and reductive conditions. thieme-connect.com While the silylation of primary amines with BIBS-OTf proceeds efficiently in high yields, secondary amines react poorly. gelest.com Deprotection of the N-BIBS group can be achieved using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid. acs.orgthieme-connect.com

Table 4: Protection of Primary Amines with BIBS-OTf

Substrate (Primary Amine)Reagents and ConditionsYield (%)Reference
BenzylamineBIBS-OTf, Et₃N, CH₂Cl₂, rt, 12 h93 gelest.com
AnilineBIBS-OTf, 2,6-lutidine, CH₂Cl₂, rt90 thieme-connect.com
n-ButylamineBIBS-OTf, Et₃N, CH₂Cl₂, rt94 thieme-connect.com

This table presents illustrative data and yields may vary based on specific substrate and reaction conditions.

Chemoselectivity and Orthogonality in Protection Strategies

The unique reactivity profile of BIBS-OTf allows for a high degree of chemoselectivity, enabling the selective protection of one functional group in the presence of others. gelest.comthieme-connect.com This property is invaluable in the synthesis of complex polyfunctional molecules. Furthermore, the exceptional stability of the BIBS group provides a new dimension of orthogonality in protecting group strategies. thieme-connect.com

The BIBS group exhibits unusual chemoselectivity, reacting preferentially with primary amines or carboxylic acids over alcohols or phenols. thieme-connect.com This is a significant departure from the reactivity of traditional silyl groups like TBS, TIPS, and TBDPS. thieme-connect.com For example, it is possible to selectively protect a primary amine in the presence of a primary alcohol. gelest.com

From the perspective of orthogonality, the BIBS group demonstrates superior stability compared to more common silyl ethers under various deprotection conditions, including treatment with TBAF and HF in pyridine. thieme-connect.com This allows for the selective removal of other silyl groups, such as TMS or TES, while the BIBS-protected hydroxyl group remains intact. Conversely, the BIBS group can be removed under specific fluoride-mediated conditions that may leave other protecting groups, such as certain esters or benzyl ethers, unaffected. This orthogonal relationship is crucial in multi-step syntheses, such as in the assembly of complex oligosaccharides, where the sequential unmasking of different hydroxyl groups is required. nih.govnih.gov

Differential Reactivity Towards Diverse Functional Groups

The di-tert-butylisobutylsilyl (BIBS) protecting group, introduced as its triflate derivative (BIBS-OTf), exhibits remarkable chemoselectivity in its reactions with various functional groups. This selectivity is primarily governed by the significant steric hindrance around the silicon atom. One of the most notable features of BIBS-OTf is its unprecedented ability to selectively protect primary amines and carboxylic acids in the presence of hydroxyl groups, such as those in alcohols and phenols. thieme-connect.com This reactivity pattern is contrary to that of less sterically hindered silylating agents like TBS-Cl, TIPS-OTf, and TBDPS-Cl, which typically favor the protection of alcohols. thieme-connect.com

For instance, BIBS-OTf reacts efficiently with primary amines and carboxylic acids, while secondary amines remain unreacted under the same conditions. acs.org This allows for the selective protection of primary amines even when secondary amines are present in the same molecule. acs.org The protection of primary amines with BIBS-OTf proceeds smoothly, and the resulting N-Si bond, typically prone to hydrolysis, is rendered surprisingly stable by the bulky BIBS group. acs.org

Furthermore, secondary amines can be protected as BIBS carbamates using a combination of BIBS-OTf, triethylamine (Et3N), and carbon dioxide. acs.org This differential reactivity provides a powerful tool for synthetic chemists, enabling the selective manipulation of multifunctional compounds.

Deprotection Strategies for BIBS-Protected Substrates

The removal of the robust BIBS protecting group can be achieved under specific conditions, primarily involving fluoride-based reagents or, in some cases, acidic protocols.

Fluoride-Mediated Desilylation Protocols

The most common and effective method for the deprotection of BIBS-protected substrates involves the use of fluoride ion sources. blogspot.com Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose. acs.orgblogspot.com The cleavage of the Si-O or Si-N bond is driven by the formation of the highly stable Si-F bond. libretexts.org

Deprotection of BIBS ethers and carbamates typically proceeds in high yield upon treatment with TBAF in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. acs.orgacs.org For example, BIBS carbamates of secondary amines are readily cleaved with TBAF in THF at 23 °C within an hour. acs.org Similarly, BIBS ethers of alcohols and phenols can be deprotected using TBAF. acs.org

An alternative fluoride source for the deprotection of BIBS-protected primary amines is a hydrofluoric acid/pyridine reagent in THF, which effectively removes the BIBS group at room temperature in about 30 minutes. acs.orgacs.org

Acid-Catalyzed Desilylation Conditions

While fluoride-mediated methods are predominant, acid-catalyzed deprotection can also be employed, although the high stability of the BIBS group often necessitates harsh conditions. The stability of silyl ethers under acidic conditions generally increases with the steric bulk of the substituents on the silicon atom. wikipedia.orgharvard.edu The BIBS group, being significantly bulky, imparts substantial resistance to acid-catalyzed hydrolysis compared to smaller silyl groups. acs.orgblogspot.com Therefore, while feasible, acidic deprotection of BIBS ethers is less common and requires careful consideration of the substrate's tolerance to strong acids.

Comparative Analysis with Other Silyl Protecting Groups

The di-tert-butylisobutylsilyl (BIBS) group offers distinct advantages in terms of stability and selectivity when compared to more conventional silyl protecting groups such as Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBS), tert-Butyldiphenylsilyl (TBDPS), and Triisopropylsilyl (TIPS). acs.orgnih.gov

Enhanced Stability and Robustness Profile

The BIBS group is characterized by its exceptional steric bulk, which confers a high degree of stability to the corresponding silyl ethers. blogspot.comnih.govresearchgate.net This robustness allows BIBS-protected compounds to withstand a wider range of reaction conditions compared to other silyl ethers. blogspot.comgelest.com The stability of silyl ethers is generally correlated with the steric hindrance around the silicon atom. gelest.com

The relative stability of common silyl ethers towards acidic and basic hydrolysis follows a general trend where increased steric bulk leads to greater stability. wikipedia.orgharvard.edu

Relative Stability of Silyl Ethers:

Acidic Conditions: TMS < TES < TBS < TIPS < TBDPS < BIBS wikipedia.orgharvard.edu

Basic Conditions: TMS < TES < TBS ≈ TBDPS < TIPS < BIBS wikipedia.org

The BIBS group's position at the higher end of this stability spectrum makes it particularly valuable in complex, multi-step syntheses where other, more labile silyl groups might be cleaved prematurely. acs.orgacs.org

Steric Effects and Selectivity Advantages

The significant steric hindrance of the BIBS group is the primary determinant of its unique reactivity and selectivity. blogspot.comnih.govresearchgate.netgelest.com This bulkiness slows down the rates of both protection and deprotection reactions, but more importantly, it allows for a high degree of chemoselectivity that is often unattainable with smaller silyl groups. acs.org

As previously mentioned, a key advantage of BIBS-OTf is its ability to selectively protect primary amines and carboxylic acids over alcohols, a reactivity pattern not observed with silylating agents like TBS, TIPS, or TBDPS. thieme-connect.com This unique selectivity provides chemists with a powerful tool for differentiating between various nucleophilic functional groups within a molecule. acs.org

The table below provides a comparative overview of the steric and stability characteristics of various silyl protecting groups.

Protecting GroupAcronymRelative Steric BulkRelative Acid StabilityRelative Base Stability
TrimethylsilylTMSLow11
TriethylsilylTESModerate6410-100
tert-ButyldimethylsilylTBS/TBDMSModerate-High20,000~20,000
TriisopropylsilylTIPSHigh700,000100,000
tert-ButyldiphenylsilylTBDPSHigh5,000,000~20,000
Di-tert-butylisobutylsilyl BIBS Very HighVery HighVery High

Data sourced from multiple references. wikipedia.orgharvard.edu The BIBS group's stability is qualitatively described as very high due to a lack of precise quantitative comparison data in the same format as the other silyl groups.

Strategic Applications of Di Tert Butylisobutylsilyl Triflate in Complex Organic Synthesis

Integration into Total Synthesis Endeavors of Complex Natural Products

The quest for the total synthesis of complex natural products often necessitates the use of highly selective and robust reagents. While direct examples detailing the use of di-tert-butylisobutylsilyl triflate in the total synthesis of specific complex natural products are not extensively documented in readily available literature, its role as a powerful protecting group for regioselective functionalization provides a strong indication of its potential in this arena. The synthesis of natural products like ficuseptine, which has antibacterial and antifungal properties, has been achieved in five steps employing a chemoselective Suzuki coupling reaction as a key step. ewha.ac.kr This highlights the importance of regioselective strategies, a key feature of reactions involving this compound.

Furthermore, silyl (B83357) triflates, in general, are instrumental in complex syntheses. For instance, a polymer-supported silyl triflate has been utilized in the synthesis and solid-phase Diels-Alder reactions of silyloxydienes, a common strategy in the construction of polycyclic natural product skeletons. acs.org The principles demonstrated in these syntheses, particularly the control of reactivity and selectivity, are directly applicable to the strategic use of this compound in the assembly of intricate natural product frameworks.

Utility in the Synthetic Routes Towards Pharmaceutical Intermediates and Drug Candidates

This compound serves as a crucial synthetic intermediate in the development of pharmaceutical compounds. researchgate.net Its primary role is the protection of alcohol functional groups, which is a critical step in the synthesis of complex drug molecules that possess specific therapeutic properties. The robust nature of the di-tert-butylisobutylsilyl (BIBS) ether allows it to withstand a variety of reaction conditions, enabling chemists to perform modifications on other parts of the molecule without affecting the protected alcohol.

The synthesis of unsymmetrical 3,5-disubstituted 2-pyridones, which are important scaffolds in medicinal chemistry, provides a concrete example of the utility of this compound. researchgate.net In these syntheses, the bulky BIBS group is employed to control the regioselectivity of subsequent reactions, leading to the efficient construction of targeted drug-like molecules. researchgate.net

Application AreaRole of this compound
Pharmaceutical SynthesisProtecting group for alcohols, enabling the synthesis of complex drug molecules.
Synthesis of Pyridone ScaffoldsDirects regioselectivity in the synthesis of unsymmetrical 3,5-disubstituted 2-pyridones.

Role in Regioselective Functionalization Methodologies

A significant application of this compound lies in its ability to direct regioselective functionalization. The steric bulk of the di-tert-butylisobutylsilyl group plays a pivotal role in controlling the site of chemical reactions on a molecule with multiple reactive centers.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the synthesis of unsymmetrical 3,5-disubstituted 2-pyridones, the di-tert-butylisobutylsilyl group has been utilized to achieve C5 regioselective arylation in Suzuki-Miyaura reactions. researchgate.net Starting from 3,5-dibromo-2-silyloxypyridine, the bulky BIBS protecting group effectively shields the C3 position, directing the palladium-catalyzed coupling to the C5 position with excellent regioselectivity. ewha.ac.krresearchgate.net This protecting group-controlled strategy allows for the sequential and selective introduction of different aryl groups at the C5 and C3 positions, providing a practical route to asymmetrically substituted pyridones. researchgate.net

ReactionSubstrateProtecting GroupRegioselectivity
Suzuki-Miyaura Coupling3,5-dibromo-2-pyridoneDi-tert-butylisobutylsilyl (BIBS)C5-selective arylation

Enabling Transformations in Modern Synthetic Practices

The unique properties of this compound make it a valuable tool in modern synthetic organic chemistry, enabling transformations that might otherwise be challenging to achieve.

While the application of the p-toluenesulfonyl (Ts) group has been explored for C3 selective halogen-lithium exchange in the synthesis of 3,5-disubstituted 2-pyridones using flow chemistry, there is currently no specific information available in the reviewed literature detailing the use of this compound in continuous flow processes. researchgate.net

Activating Agent Properties of Silyl Triflates in Organic Transformations

Silyl triflates, including this compound, are known to function as powerful Lewis acids and activating agents in a variety of organic transformations. The high electrophilicity of the silicon atom, enhanced by the strongly electron-withdrawing triflate group, allows them to activate substrates for subsequent reactions.

For instance, silyl triflates can act as catalysts or promoters in reactions such as the hetero-Diels-Alder reaction, a powerful tool for the synthesis of heterocyclic compounds. acs.org The Lewis acidic nature of the silyl triflate can coordinate to a carbonyl group, lowering the LUMO of the dienophile and accelerating the cycloaddition. While specific studies focusing solely on this compound as a Lewis acid catalyst are not abundant, its structural and electronic properties suggest it would exhibit similar reactivity. The steric bulk of the di-tert-butylisobutylsilyl group could also impart unique selectivity in such transformations.

Dual Brønsted/Lewis acid catalysis, where a Lewis acid enhances the acidity of a Brønsted acid, has been shown to be effective in aromatic alkylation reactions. nih.gov Silyl triflates can potentially play a role in such synergistic catalytic systems, although specific examples with this compound are yet to be extensively reported.

Mechanistic Investigations and Reactivity Profiles of Bibs Otf

Influence of Steric Bulk on Reaction Kinetics and Stereochemical Outcomes

The defining characteristic of the di-tert-butylisobutylsilyl (BIBS) group is its significant steric bulk, which profoundly influences both the speed and the stereochemical course of its reactions. thieme-connect.comwikipedia.org Generally, increasing the steric hindrance around the silicon atom tends to decrease the rate of silylation. wikipedia.org This is a direct consequence of the hindered approach of the nucleophile to the silicon center. wikipedia.orgyoutube.com For BIBS-OTf, which features two tert-butyl groups and an isobutyl group, this effect is particularly pronounced, necessitating more forcing conditions for the silylation of certain substrates, such as secondary alcohols, compared to less bulky silylating agents. gelest.com

However, this steric impediment is not merely a kinetic barrier but also a powerful tool for controlling selectivity. wikipedia.org The large size of the BIBS group allows for remarkable chemoselectivity, often enabling the selective silylation of primary alcohols in the presence of secondary or tertiary alcohols. wikipedia.orggelest.com This selectivity arises because the less sterically encumbered primary hydroxyl group can more readily access the silicon center of the BIBS-OTf.

Furthermore, the steric bulk of the BIBS group can exert a significant influence on the stereochemical outcome of reactions. In reactions involving the formation of new chiral centers, the bulky silyl (B83357) group can direct the approach of a reagent to a specific face of the molecule, leading to high diastereoselectivity. biolab.si For instance, in reactions with prochiral substrates, the voluminous nature of the BIBS group can effectively block one face of the molecule, compelling the incoming reactant to attack from the less hindered side. This principle is fundamental in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial. While specific studies on the stereochemical directing ability of BIBS-OTf are not extensively documented, the behavior of other bulky silyl groups, such as the triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) groups, provides a strong precedent for its utility in stereoselective transformations. gelest.com

Silyl GroupRelative Steric BulkGeneral ReactivitySelectivity for Primary vs. Secondary Alcohols
Trimethylsilyl (B98337) (TMS)LowHighLow
Triethylsilyl (TES)ModerateModerateModerate
tert-Butyldimethylsilyl (TBDMS)HighModerate-LowHigh
Triisopropylsilyl (TIPS)Very HighLowVery High
Di-tert-butylisobutylsilyl (BIBS) Extremely High Very Low Excellent thieme-connect.com

The Role of the Triflate Anion in Enhancing Silicon Electrophilicity

The reactivity of BIBS-OTf is not solely a function of its steric profile; the trifluoromethanesulfonate (B1224126) (triflate, OTf) anion plays a pivotal role in activating the silicon center. The triflate group is one of the best leaving groups known in organic chemistry, a property derived from the extreme stability of the triflate anion. wikipedia.org This stability arises from extensive resonance delocalization of the negative charge across the three oxygen atoms and the sulfur atom, which is further enhanced by the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.org

In the context of silyl triflates, the Si-OTf bond is highly polarized, rendering the silicon atom significantly electrophilic. thieme-connect.com When a nucleophile attacks the silicon, the triflate anion readily departs, facilitating the formation of a new bond. This high leaving group ability means that silyl triflates are substantially more reactive than the corresponding silyl chlorides. wikipedia.orgresearchgate.net In the case of the sterically demanding BIBS group, the use of a triflate leaving group is crucial. thieme-connect.com The inherent low reactivity due to steric hindrance is effectively compensated for by the enhanced electrophilicity imparted by the triflate, allowing silylation reactions to proceed where the corresponding BIBS-Cl would be unreactive. thieme-connect.comgelest.com

Mechanistically, the silylation can proceed through a pathway where the triflate anion facilitates the transfer of the silyl group. nih.gov The highly electrophilic silicon center, generated by the triflate's departure, readily reacts with nucleophiles like alcohols. This process is often truly catalytic in nature when using silyl triflates to form silyl enol ethers from carbonyl compounds. nih.gov

Comparative Mechanistic Insights with Other Reactive Silyl Species

To fully appreciate the unique reactivity of Di-tert-butylisobutylsilyl triflate, it is instructive to compare it with other common silylating agents.

BIBS-OTf vs. Silyl Chlorides (e.g., BIBS-Cl): As mentioned, silyl triflates are significantly more reactive than their chloride counterparts due to the superior leaving group ability of triflate compared to chloride. wikipedia.org For sterically congested silyl groups like BIBS, this difference is critical. The synthesis of BIBS ethers often requires the triflate derivative, as the corresponding chloride is too unreactive to silylate even moderately hindered alcohols. thieme-connect.comgelest.com The reaction with silyl chlorides typically proceeds via an SN2 mechanism, and the increased steric bulk of the BIBS group would dramatically slow this reaction. wikipedia.org

BIBS-OTf vs. Less Hindered Silyl Triflates (e.g., TMS-OTf, TES-OTf): Compared to smaller silyl triflates like trimethylsilyl triflate (TMS-OTf) or triethylsilyl triflate (TES-OTf), BIBS-OTf is considerably less reactive due to its steric bulk. wikipedia.orggelest.com While TMS-OTf is a very powerful silylating agent capable of reacting with a wide range of alcohols, BIBS-OTf exhibits much greater selectivity. gelest.com This difference in reactivity allows for orthogonal protection strategies, where a less hindered silyl ether could be cleaved under conditions that leave a BIBS ether intact. thieme-connect.com

Silylating AgentLeaving GroupSteric HindranceReactivityKey Application Feature
TMS-ClCl⁻LowModerateGeneral purpose silylation
TMS-OTfOTf⁻LowVery HighHighly reactive silylation
TBDMS-ClCl⁻HighLowStable protection for primary alcohols
TIPS-OTfOTf⁻Very HighLow but selectiveProtection of hindered alcohols
BIBS-OTf OTf⁻ Extremely High Very low, highly selective Extremely stable protection thieme-connect.com

BIBS-OTf vs. Other Bulky Silyl Triflates (e.g., TIPS-OTf, DTBS-OTf): The reactivity of BIBS-OTf is most comparable to other highly hindered silyl triflates such as triisopropylsilyl triflate (TIPS-OTf) and di-tert-butylsilyl bis(trifluoromethanesulfonate) (DTBS-OTf). All these reagents are used for the protection of hydroxyl groups under conditions where exceptional stability is required. The choice between them often depends on the specific substrate and the desired level of selectivity and stability. For instance, DTBS-OTf is often used for the protection of 1,2-, 1,3-, and 1,4-diols. chemicalbook.com The BIBS group, with its unique combination of two tert-butyl and one isobutyl group, offers a distinct steric environment that can lead to different selectivity profiles compared to the more symmetrical TIPS or DTBS groups. thieme-connect.comnih.gov

Future Directions and Emerging Research Avenues for Di Tert Butylisobutylsilyl Triflate Chemistry

Development of Novel Silylation and Desilylation Protocols

The di-tert-butylisobutylsilyl (BIBS) group was conceived as a highly sterically hindered and stable protecting group, positioned between the widely used triisopropylsilyl (TIPS) and the less practical tri-tert-butylsilyl groups in terms of bulk. acs.org The initial synthesis of its highly reactive triflate form, BIBS-OTf, was a key development, enabling the silylation of various functional groups. gelest.comthieme-connect.com

Desilylation Protocols: The cleavage of BIBS ethers is typically accomplished using fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF) in THF. acs.orgblogspot.com For N-BIBS groups, which are notably resistant to hydrolysis, stronger reagents such as hydrofluoric acid are required. acs.org An important area of future work is the development of more selective deprotection methods. This research aims to identify conditions that can cleave the BIBS group while leaving other silyl (B83357) ethers (e.g., TBS, TIPS) or acid/base-labile protecting groups intact, thus enhancing its orthogonality in complex multi-step syntheses.

Table 1: Comparison of Silylation and Desilylation Protocols for BIBS and Other Silyl Groups

Silyl Group Common Silylating Agent Typical Silylation Conditions Typical Desilylation Conditions Relative Stability
TMS (Trimethylsilyl) TMS-Cl, HMDS Pyridine, RT Mild acid or base, water Very Labile acs.org
TES (Triethylsilyl) TES-Cl, TES-OTf Imidazole or Lutidine, CH2Cl2 Dilute acid, TBAF More stable than TMS acs.orggelest.com
TBS (tert-Butyldimethylsilyl) TBS-Cl, TBS-OTf Imidazole or DMAP, DMF TBAF, Acetic Acid More stable than TES acs.orgorganic-chemistry.org
TIPS (Triisopropylsilyl) TIPS-Cl, TIPS-OTf Imidazole or Lutidine, forcing conditions TBAF, HF More stable than TBS acs.org
TBDPS (tert-Butyldiphenylsilyl) TBDPS-Cl, TBDPS-OTf Imidazole or Lutidine, CH2Cl2 or DMF TBAF, HF High stability to acid gelest.com

| BIBS (Di-tert-butylisobutylsilyl) | BIBS-OTf | Et3N, 1,4-dioxane, 65°C acs.org | TBAF (for O-Si), HF (for N-Si) acs.orgacs.org | Very High acs.orgacs.org |

Exploration of New Substrate Classes and Reaction Scaffolds

The initial application of BIBS-OTf focused on the protection of primary and secondary alcohols. acs.orglookchem.com Its significant steric bulk and stability have made it particularly effective for protecting acidic hydroxyl groups in substrates like phenols and carboxylic acids, where less bulky silyl groups may be too labile. acs.org

A significant breakthrough was its use in protecting primary amines. acs.org The resulting N-Si bond shows remarkable resistance to hydrolysis, a common issue with other silyl amines, thereby providing a novel and robust amino-protecting group. acs.org Future research will likely extend the application of BIBS-OTf to other challenging substrate classes. This could include:

Thiols and other sulfur-containing functionalities: Investigating the formation and stability of S-BIBS bonds.

Amides, lactams, and other nitrogen-containing heterocycles: Exploring its utility beyond simple primary amines. organic-chemistry.org

Polyfunctional molecules and natural products: Applying the BIBS group in the total synthesis of complex molecules where selective protection and deprotection are critical. thieme-connect.com

The BIBS group's unique properties may also be leveraged in novel reaction scaffolds beyond simple protection. Its steric bulk could be used to direct the regioselectivity of reactions on a protected molecule or to stabilize reactive intermediates.

Computational and Theoretical Studies to Elucidate Reactivity and Selectivity

While extensive experimental data exists for the BIBS group, dedicated computational and theoretical studies on its reactivity and selectivity are an emerging area of research. Such studies, often employing methods like Density Functional Theory (DFT), are invaluable for providing deep mechanistic insights that can guide future experimental work. beilstein-journals.orgescholarship.org

Future computational investigations could focus on:

Transition State Analysis: Modeling the transition states for silylation and desilylation reactions to understand the kinetic barriers and rationalize the observed reaction conditions. mdpi.com This could help in designing more efficient catalysts or reagents.

Steric and Electronic Mapping: Quantifying the steric hindrance and electronic effects of the BIBS group compared to other silyl groups. This would provide a theoretical basis for its enhanced stability and selective reactivity.

Solvent Effects: Simulating the role of solvent molecules in the reaction mechanism, which is known to significantly influence reactivity and selectivity. tuwien.at

Rationalizing Selectivity: Using computational models to predict the selectivity of BIBS-OTf towards different functional groups within a complex molecule, which would be a powerful tool for synthetic planning. organic-chemistry.org

For instance, the experimentally measured activation energy (Ea) for the hydrolysis of a BIBS ether was found to be 18.4 kcal/mol, indicating its high stability. acs.org Computational studies could deconstruct this barrier into its constituent steric and electronic components, offering a more profound understanding of its robustness.

Potential in Advanced Materials Synthesis and Specialized Reagents

The exceptional stability of the BIBS protecting group suggests significant potential for its use beyond traditional organic synthesis. The robustness of the Si-O and Si-N bonds protected by the bulky BIBS group could be highly advantageous in materials science. blogspot.com

Advanced Materials: While a related compound, di-tert-butylsilyl bis(trifluoromethanesulfonate), has been noted for its role in developing polymers and coatings with enhanced thermal stability and chemical resistance, the BIBS moiety holds similar promise. chemimpex.com Future research could explore the incorporation of BIBS-protected monomers into polymerization processes to create novel materials. The resulting polymers could exhibit superior durability, resistance to chemical degradation, and enhanced thermal stability, making them suitable for high-performance applications.

Specialized Reagents: BIBS-OTf is already a specialized reagent for challenging protection scenarios in the synthesis of pharmaceuticals and other complex molecules. thieme-connect.comlookchem.com Its utility could be expanded by developing new BIBS-containing reagents. For example, creating bifunctional reagents where the BIBS group serves a dual role: as a protecting group and as a directing group to control stereochemistry or regioselectivity in subsequent transformations. The development of solid-supported BIBS reagents could also facilitate easier purification and promote applications in greener chemical processes. thieme-connect.com

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing Di-tert-butylisobutylsilyl triflate, and how does its reactivity compare to other silyl triflates?

  • Methodological Answer : The synthesis typically involves reacting the corresponding silyl alcohol with triflic anhydride in the presence of pyridine or a base (e.g., methylene chloride as solvent). This method leverages the high electrophilicity of triflate groups, enabling efficient silylation . Compared to less hindered silyl triflates (e.g., TBDMS triflate), this compound exhibits enhanced steric demand, requiring optimized conditions (e.g., elevated temperatures or prolonged reaction times) to achieve high yields in bulky substrates .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols. Avoid moisture, as hydrolysis generates toxic by-products (e.g., triflic acid) .
  • Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C. Desiccate with molecular sieves to prevent degradation .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It is widely used as a sterically demanding silylating agent for protecting hydroxyl groups in complex molecules (e.g., polyols, steroids). Its triflate group enables rapid and selective silylation under mild conditions, even in substrates prone to rearrangement. For example, it achieves high regioselectivity in terpene functionalization without competing elimination pathways .

Advanced Research Questions

Q. How does steric hindrance influence the reactivity of this compound in silylation reactions, and what strategies optimize its use in sterically crowded substrates?

  • Methodological Answer :

  • Steric Effects : The tert-butyl and isobutyl groups create a bulky environment, slowing nucleophilic attack. This is advantageous for selective mono-silylation in polyhydroxy compounds but may require activating agents (e.g., DMAP) to accelerate reactions .
  • Optimization Strategies :
  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Pre-activate substrates with mild bases (e.g., 2,6-lutidine) to deprotonate hydroxyl groups without side reactions .
  • Data Contradiction Note : Some studies report lower yields in aromatic systems due to π-π stacking interference, while others achieve >90% efficiency by pre-complexing substrates with Lewis acids (e.g., Sc(OTf)₃) .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound, especially in the presence of by-products?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C/²⁹Si NMR identifies silyl group integration and detects hydrolyzed by-products (e.g., silanols). For example, ²⁹Si NMR shows a distinct peak at δ −15 to −20 ppm for the silyl triflate .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ or [M+Na]⁺) and fragments (e.g., loss of triflate group at m/z 149).
  • X-ray Crystallography : Resolves steric configurations in single crystals, critical for mechanistic studies of hindered substrates .

Q. How do reaction conditions (solvent, temperature, catalyst) affect the regioselectivity of this compound in polyfunctional molecules?

  • Methodological Answer :

  • Solvent Effects : Non-polar solvents (e.g., toluene) favor entropy-driven silylation of less hindered hydroxyls, while polar solvents (e.g., acetonitrile) stabilize charge-separated transition states, enhancing selectivity for electron-rich sites .
  • Catalysis : Scandium(III) triflate (0.5–5 mol%) accelerates silylation in sterically crowded substrates by coordinating hydroxyl groups, as shown in terpene derivatization studies .
  • Temperature : Reactions at −20°C improve selectivity for primary over secondary alcohols (8:1 ratio), whereas room temperature favors kinetic control .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for this compound-mediated silylation of secondary alcohols?

  • Methodological Answer : Discrepancies arise from substrate-specific steric effects and moisture sensitivity. For example:

  • High-Yield Cases : Pre-dried solvents (<10 ppm H₂O) and molecular sieves achieve >85% yields in steroid derivatives .
  • Low-Yield Cases : Traces of water (≥50 ppm) hydrolyze the triflate, reducing efficiency to <40% in carbohydrate models .
    • Resolution : Conduct Karl Fischer titration to quantify solvent moisture pre-reaction and use in situ FTIR to monitor triflate consumption .

Tables for Key Data

Parameter Optimal Condition Substrate Example Yield Reference
Solvent (Polarity)DichloromethanePolyol derivatives92%
Catalyst (Sc(OTf)₃)2 mol%Terpene polyols89%
Temperature−20°CPrimary vs. secondary alcohols8:1 ratio
Moisture Tolerance<10 ppm H₂OSteroid silylation87%

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